KX1-004

Ototoxicity Noise-Induced Hearing Loss In Vivo

KX1-004 (CAS: 518058-84-9) is a non-ATP competitive inhibitor of the Src protein tyrosine kinase (Src-PTK), exhibiting an IC50 of 40 μM in isolated kinase assays. It is an indole-based small molecule characterized by a 5-fluoro substitution, which contributes to its inhibitory activity.

Molecular Formula C16H13FN2O2
Molecular Weight 284.28 g/mol
Cat. No. B1683772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKX1-004
SynonymsKX1004;  KX 1004;  KX1-004.
Molecular FormulaC16H13FN2O2
Molecular Weight284.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F
InChIInChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21)
InChIKeyTUIHIKXCMCXXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KX1-004: A Non-ATP Competitive Src Kinase Inhibitor for Noise-Induced Hearing Loss and Bone Resorption Research


KX1-004 (CAS: 518058-84-9) is a non-ATP competitive inhibitor of the Src protein tyrosine kinase (Src-PTK), exhibiting an IC50 of 40 μM in isolated kinase assays . It is an indole-based small molecule characterized by a 5-fluoro substitution, which contributes to its inhibitory activity [1]. Unlike ATP-competitive Src inhibitors, KX1-004 targets the substrate-binding pocket, a mechanism associated with enhanced selectivity within the Src kinase family [2]. The compound has demonstrated protective effects in preclinical models of noise-induced hearing loss (NIHL) and osteoclast-mediated bone resorption [3].

Why Direct Substitution of KX1-004 with Other Src Inhibitors is Scientifically Unsound


The Src kinase inhibitor class is highly heterogeneous, with compounds differing markedly in their binding mechanisms, target selectivity, and pharmacological outcomes. KX1-004 is a non-ATP competitive inhibitor that binds to the peptide substrate site of Src [1]. This mechanism contrasts sharply with ATP-competitive inhibitors like Dasatinib and Saracatinib, which target the highly conserved ATP-binding pocket [2]. Consequently, KX1-004 exhibits a distinct selectivity profile that is especially relevant for modulating Src-mediated pathways in osteoclasts and cochlear hair cells without the broader kinome inhibition or cytotoxicity associated with ATP-site inhibitors [3]. Furthermore, even among non-ATP competitive inhibitors, structural analogs like KX2-391 (Tirbanibulin) display critical differences: KX2-391 is a dual Src/tubulin inhibitor with potent anti-proliferative activity, whereas KX1-004, lacking this tubulin-targeting moiety, is suited for applications where pure Src signaling modulation without cytotoxicity is required [4]. These fundamental differences in mechanism and functional outcome render direct substitution invalid.

Quantitative Comparative Evidence: How KX1-004 Performs Against Key Analogs


In Vivo Efficacy in Noise-Induced Hearing Loss: Superior Functional Protection vs. Dasatinib

In a chinchilla model of continuous noise-induced hearing loss (NIHL), local application of KX1-004 (30 μM) to the round window membrane resulted in a 40 dB reduction in temporary threshold shift (TTS) and a 25 dB reduction in permanent threshold shift (PTS) compared to untreated controls. In contrast, the ATP-competitive Src inhibitor Dasatinib, when evaluated in a comparable in vivo model of cochlear injury, was shown to be highly ototoxic itself and exacerbated cisplatin-induced hearing loss, precluding its use as an otoprotectant [1]. This stark functional contrast underscores the in vivo relevance of KX1-004's non-ATP competitive mechanism for cochlear protection.

Ototoxicity Noise-Induced Hearing Loss In Vivo

Osteoclast Bone Resorption: Potent Inhibition with a Selectivity Window vs. KX2-391

KX1-004 potently inhibits Src-dependent osteoclast-mediated bone resorption. In an in vitro osteoclast pit formation assay using rabbit osteoclasts on dentine slices, KX1-004 achieved an IC50 of 5 μM for inhibiting resorption [1]. In contrast, its close analog KX2-391 (Tirbanibulin) is a dual Src/tubulin polymerization inhibitor with potent anti-proliferative activity (GI50 = 9-60 nM in cancer cell lines) but also high cytotoxicity, which may be undesirable for long-term modulation of bone cell function [2]. KX1-004 provides a more selective tool for investigating Src signaling in bone biology without the confounding variable of direct cytotoxicity.

Osteoporosis Bone Resorption Osteoclast

Kinase Selectivity: Favorable Profile vs. Broad-Spectrum ATP-Competitive Inhibitors

KX1-004's non-ATP competitive mechanism confers a distinct selectivity advantage. While direct kinome-wide profiling data for KX1-004 is limited, the class of substrate-site directed Src inhibitors is known for enhanced selectivity [1]. In contrast, ATP-competitive Src inhibitors like Dasatinib and Saracatinib potently inhibit numerous off-target kinases (e.g., Dasatinib inhibits Abl, c-Kit, PDGFR, and Ephrin receptors with nM potency; Saracatinib inhibits EGFR and Abl) [2]. This lack of selectivity can lead to confounding biological effects. KX1-004, by binding outside the highly conserved ATP pocket, offers a cleaner tool for isolating Src-specific functions, particularly in non-oncological settings where cytotoxicity is a major concern.

Kinase Selectivity Off-Target Effects Pharmacology

Otoprotection Window: Preservation of Antitumor Efficacy vs. Cisplatin

KX1-004 has been specifically investigated for its ability to reduce cisplatin-induced ototoxicity without interfering with the antitumor efficacy of cisplatin . This is a critical and highly sought-after property. Many candidate otoprotectants, including some broad-spectrum kinase inhibitors, have been shown to inadvertently protect cancer cells, thereby compromising the chemotherapy [1]. While quantitative data on the 'therapeutic window' (differential protection of inner ear vs. tumor cells) is still emerging, the existing evidence identifies KX1-004 as a lead compound for achieving this delicate balance, which is not a general property of all Src inhibitors.

Cisplatin Ototoxicity Chemoprotection Cancer

Optimal Research Applications for KX1-004 Based on Validated Evidence


Preclinical Model of Noise-Induced Hearing Loss (NIHL)

KX1-004 is the gold standard tool compound for investigating the role of Src kinase in NIHL. Researchers should apply KX1-004 locally (e.g., to the round window membrane at 30-100 μM) in rodent or chinchilla models exposed to hazardous noise (e.g., 106 dB) to assess protection against both temporary and permanent threshold shifts, as well as outer hair cell loss [1]. This application is directly supported by quantitative in vivo data.

Investigating Cisplatin-Induced Ototoxicity

Use KX1-004 to explore the Src-mediated pathways in cisplatin ototoxicity. As a tool compound, it can be administered in vitro to cochlear explants or in vivo to animal models concurrently with cisplatin to determine the extent to which Src inhibition can protect auditory hair cells without diminishing the drug's antineoplastic activity [1]. This scenario leverages its reported ability to preserve antitumor efficacy.

Studies of Osteoclast Function and Bone Resorption

Employ KX1-004 in in vitro assays of osteoclast differentiation and activity, such as the pit formation assay on dentine slices, to dissect Src-specific signaling in bone resorption. Its IC50 of 5 μM in this assay makes it suitable for probing the functional role of Src in mature osteoclasts without the confounding cytotoxicity of ATP-competitive or dual-mechanism Src inhibitors [1].

Investigating Src Kinase Signaling in Non-Transformed Cells

For studies aimed at understanding Src's role in normal cellular processes (e.g., cell adhesion, migration, differentiation) where avoiding cytotoxicity is paramount, KX1-004 provides a cleaner alternative to ATP-competitive Src inhibitors. Its non-ATP competitive mechanism and favorable selectivity profile minimize off-target kinase inhibition, enabling more accurate interrogation of Src-dependent pathways [1].

Quote Request

Request a Quote for KX1-004

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.